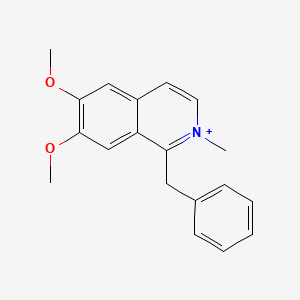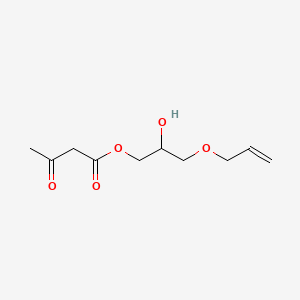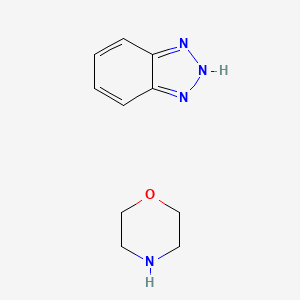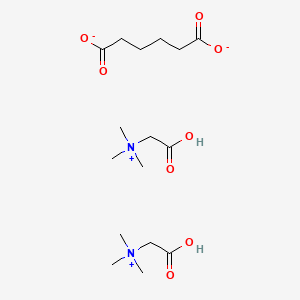
Bis((carboxymethyl)trimethylammonium) adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((carboxymethyl)trimethylammonium) adipate is a chemical compound with the molecular formula C16H32N2O8 and a molecular weight of 380.43388 g/mol It is known for its unique structure, which includes two carboxymethyl groups and a trimethylammonium group attached to an adipate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis((carboxymethyl)trimethylammonium) adipate typically involves the reaction of trimethylamine with adipic acid in the presence of a carboxymethylating agent. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis((carboxymethyl)trimethylammonium) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Bis((carboxymethyl)trimethylammonium) adipate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of bis((carboxymethyl)trimethylammonium) adipate involves its interaction with molecular targets and pathways. The compound’s trimethylammonium group can interact with negatively charged biomolecules, affecting their structure and function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis((carboxymethyl)dimethylammonium) succinate
- Bis((carboxymethyl)ethylammonium) glutarate
- Bis((carboxymethyl)propylammonium) malonate
Uniqueness
Bis((carboxymethyl)trimethylammonium) adipate is unique due to its specific structure, which includes a trimethylammonium group and an adipate backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Propiedades
Número CAS |
89713-95-1 |
|---|---|
Fórmula molecular |
C16H32N2O8 |
Peso molecular |
380.43 g/mol |
Nombre IUPAC |
carboxymethyl(trimethyl)azanium;hexanedioate |
InChI |
InChI=1S/C6H10O4.2C5H11NO2/c7-5(8)3-1-2-4-6(9)10;2*1-6(2,3)4-5(7)8/h1-4H2,(H,7,8)(H,9,10);2*4H2,1-3H3 |
Clave InChI |
YHWGCHQULBISHJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(CCC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


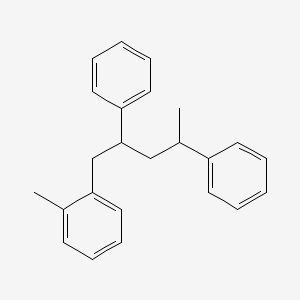
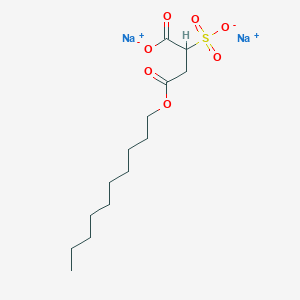


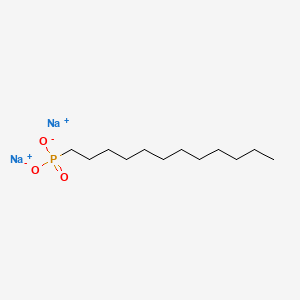
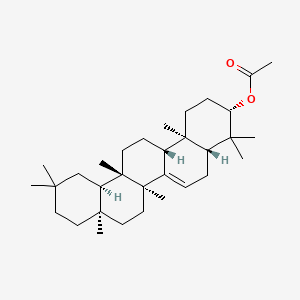
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

